2-(2,2-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(2,2-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with 2,2-dimethylpyrrolidine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(2,2-Dimethylpyrrolidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,2-Dimethylpyrrolidin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring enhances binding affinity to certain proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Lacks the dimethyl substitution on the pyrrolidine ring.
2-(2,2-Dimethylpyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(2,2-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both the dimethyl-substituted pyrrolidine ring and the pyrimidine ring. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in drug discovery and materials science .
Biological Activity
2-(2,2-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound notable for its pyrimidine core and a dimethylpyrrolidine substituent. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor, which may have implications in therapeutic applications related to cardiovascular health and oncology.
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 205.26 g/mol
- IUPAC Name : this compound
The presence of the carbaldehyde group at the 5-position of the pyrimidine ring enhances the compound's reactivity and biological activity, making it a subject of various studies.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on several enzymes:
-
Phosphodiesterase Type 5 (PDE5) : This enzyme is crucial in regulating blood flow and is a target for treating erectile dysfunction and pulmonary hypertension.
- Inhibition Data : The compound has shown promising results in inhibiting PDE5, suggesting potential applications in cardiovascular therapies.
-
Endothelin-Converting Enzyme 1 (ECE1) : Inhibition of this enzyme can lead to vasodilation and reduced blood pressure.
- Mechanism : The binding of the compound to ECE1 involves hydrogen bonding and hydrophobic interactions, facilitated by the dimethylpyrrolidine moiety.
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : This receptor plays a significant role in angiogenesis and tumor growth.
The mechanism through which this compound exerts its biological effects involves:
- Binding Affinity : The compound's unique structural features allow it to bind effectively to target proteins and enzymes.
- Molecular Interactions : Studies have shown that its interactions are mediated by specific amino acids within the active sites of these enzymes, enhancing its inhibitory efficacy.
Study on Anticancer Activity
A study focused on the anticancer potential of pyrimidine derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting tumor growth. The findings indicated that these compounds could induce apoptosis in cancer cells by disrupting cell cycle progression .
Comparative Analysis with Other Compounds
Compound Name | Structural Features | Notable Properties |
---|---|---|
2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde | Similar pyrimidine core | Explored for antimicrobial properties |
2-(Pyrrolidin-1-YL)pyrimidine derivatives | Contains a pyrrolidine moiety | Known for various pharmacological activities |
2-(4-Phenylpiperazin-1-YL)pyrimidine derivatives | Piperazine instead of pyrrolidine | Investigated for CNS activity |
The unique substitution pattern of this compound distinguishes it from its analogs, leading to distinct interactions with specific enzymes that could result in novel therapeutic applications.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(2,2-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-11(2)4-3-5-14(11)10-12-6-9(8-15)7-13-10/h6-8H,3-5H2,1-2H3 |
InChI Key |
LRAKYHZXSAIBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C2=NC=C(C=N2)C=O)C |
Origin of Product |
United States |
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